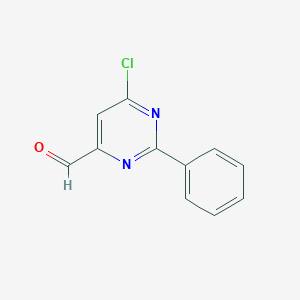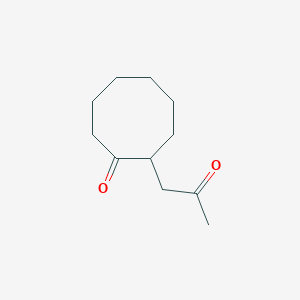
2-(2-Oxopropyl)cyclooctanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropyl)cyclooctanone is an organic compound with the molecular formula C11H18O2. It is a ketone derivative of cyclooctane, characterized by the presence of an oxopropyl group attached to the cyclooctanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropyl)cyclooctanone can be achieved through several methods. One common approach involves the oxidation of cyclooctanol using chromic acid as the oxidizing agent. The reaction is typically carried out in acetone as the solvent, with careful control of temperature to avoid over-oxidation . Another method involves the use of whole cell biocatalysts for the double oxidation of cyclooctane to cyclooctanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants such as oxygen or hydrogen peroxide. The use of biocatalysts in industrial settings is also gaining traction due to their high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopropyl)cyclooctanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromic acid, hydrogen peroxide, and oxygen are commonly used oxidizing agents
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclooctanones.
Scientific Research Applications
2-(2-Oxopropyl)cyclooctanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and high-performance plastics.
Mechanism of Action
The mechanism of action of 2-(2-Oxopropyl)cyclooctanone involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic processes, the compound undergoes oxidation through the action of enzymes such as alcohol dehydrogenases and monooxygenases . These enzymes facilitate the conversion of the compound to its oxidized form, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopropyl)cyclopentanone
- 2-Methyl-5-(2-oxopropyl)cyclopentanone
- 2-Pentyl-cyclopentanone
- 2-Naphthalen-2-yl-cyclopentanone
- 2-Benzyl-cyclopentanone
Uniqueness
2-(2-Oxopropyl)cyclooctanone is unique due to its larger ring size compared to cyclopentanone derivatives. This larger ring size can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of the oxopropyl group adds to its versatility in synthetic applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-oxopropyl)cyclooctan-1-one |
InChI |
InChI=1S/C11H18O2/c1-9(12)8-10-6-4-2-3-5-7-11(10)13/h10H,2-8H2,1H3 |
InChI Key |
REGAJTKYVCJGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5H,7H,8H-Pyrano[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14864133.png)
![2-[2-(1H-Imidazol-1-YL)pyrimidin-5-YL]ethanamine](/img/structure/B14864135.png)
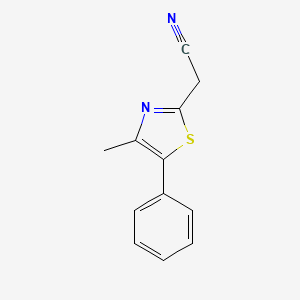
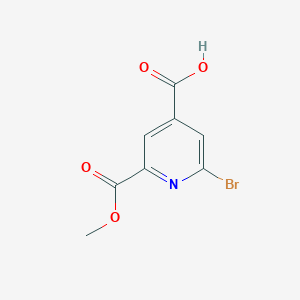
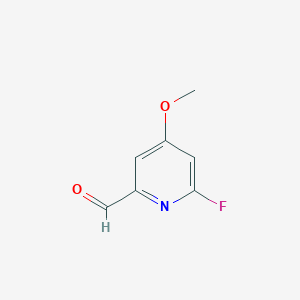


![Benzo[B]thiophen-3-YL-tert-butoxycarbonylamino-acetic acid](/img/structure/B14864177.png)

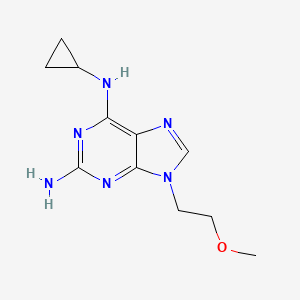
![(2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14864180.png)
